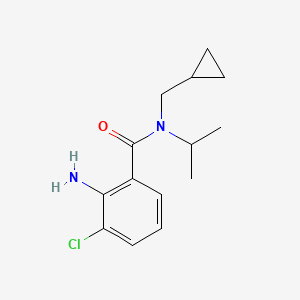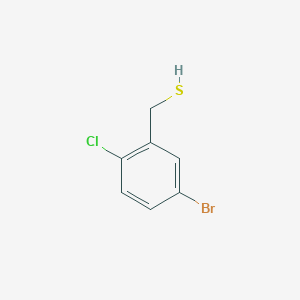
(5-Bromo-2-chlorophenyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-chlorophenyl)methanethiol is an organic compound with the molecular formula C7H6BrClS It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methanethiol group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed to form 5-bromo-2-chlorobenzoic acid
Industrial Production Methods
Industrial production methods for (5-Bromo-2-chlorophenyl)methanethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
(5-Bromo-2-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methanethiol group can be oxidized to form sulfonic acids or reduced to form corresponding hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
(5-Bromo-2-chlorophenyl)methanethiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-2-chlorophenyl)methanethiol involves its interaction with specific molecular targets and pathways. The methanethiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and chlorine atoms can also participate in halogen bonding interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
(5-Bromo-2-chlorophenyl)methanone: Similar structure but with a ketone group instead of a methanethiol group.
(5-Bromo-2-chlorophenyl)methylamine: Similar structure but with an amine group instead of a methanethiol group.
Uniqueness
(5-Bromo-2-chlorophenyl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, chlorine, and methanethiol groups makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C7H6BrClS |
|---|---|
分子量 |
237.55 g/mol |
IUPAC名 |
(5-bromo-2-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 |
InChIキー |
DYVZPKHACPOKTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)CS)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
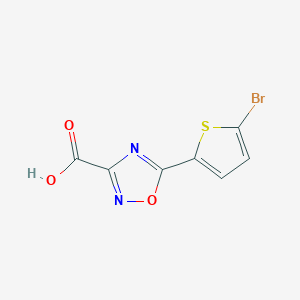
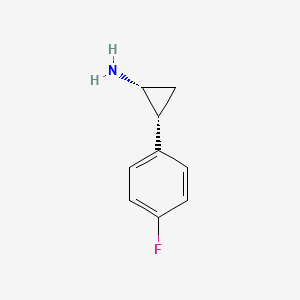
![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
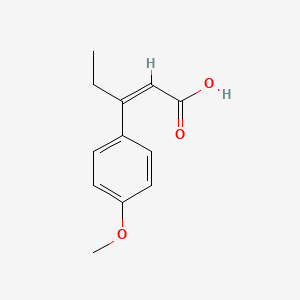
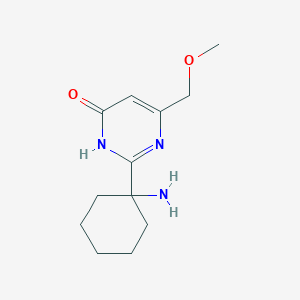
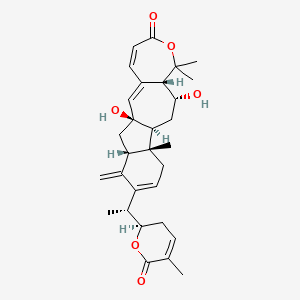
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)
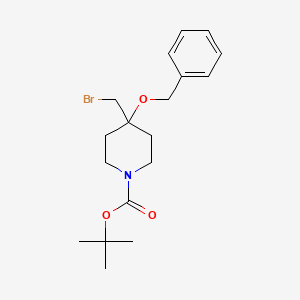
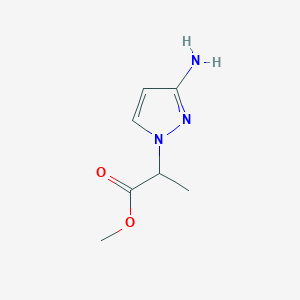
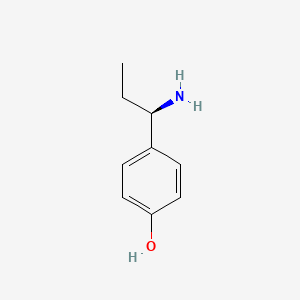
![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
